1,4-Bis(bromomethyl)-2,5-dimethoxybenzene
Overview
Description
1,4-Bis(bromomethyl)-2,5-dimethoxybenzene, also known as DOBR, is a chemical compound that belongs to the family of phenethylamines. This compound has been widely studied due to its potential applications in the field of medicinal chemistry. DOBR has been found to possess interesting biological properties that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Derivative Formation
1,4-Bis(bromomethyl)-2,5-dimethoxybenzene plays a crucial role in the synthesis of various chemical compounds. Its utility is evident in the formation of sulfur-functionalized benzoquinones, showcasing its versatility in chemical synthesis (Aitken et al., 2016). The compound serves as a foundational chemical in creating new ligand precursors, contributing significantly to organic and organometallic chemistry (Dahrouch et al., 2001).
Fullerene Chemistry
In the field of fullerene chemistry, 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene is used to generate o-quinodimethane species for reactions with [60]fullerene, leading to the isolation and characterization of various bisadducts (Nakamura et al., 2000). This application highlights its importance in the study and manipulation of fullerenes, which are significant in materials science and nanotechnology.
Electropolymerization and Polymer Chemistry
The compound is also instrumental in the field of polymer chemistry. It serves as a precursor in the electropolymerization process to create conducting polymers from low oxidation potential monomers, which are crucial for developing advanced materials with unique electrical properties (Sotzing et al., 1996).
Crystallography and Material Science
In material science, 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene's derivatives have been used to understand crystalline structures, furthering the knowledge in the field of crystallography (Hammershøj & Christensen, 2005). This application is significant for designing new materials and understanding their properties at the molecular level.
Synthesis of Specialized Chemicals
The chemical is also used in synthesizing specialized chemicals such as 1,2-bis(bromomethyl)-4-fluorobenzene, showcasing its adaptability in creating diverse chemical structures (Yan-min, 2007).
Protecting Group for Amino Acids
It has been used as a protecting group for acyclic amino acid derivatives, indicating its utility in peptide synthesis and pharmaceutical chemistry (Tayama et al., 2012).
properties
IUPAC Name |
1,4-bis(bromomethyl)-2,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONSJCAXAJEYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CBr)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399527 | |
Record name | 1,4-bis(bromomethyl)-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)-2,5-dimethoxybenzene | |
CAS RN |
50874-27-6 | |
Record name | 1,4-bis(bromomethyl)-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α'-Dibromo-2,5-dimethoxy-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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